molecular formula C13H13BO5S B12281782 3-(Benzyloxysulfonyl)benzeneboronicacid

3-(Benzyloxysulfonyl)benzeneboronicacid

Cat. No.: B12281782
M. Wt: 292.1 g/mol
InChI Key: UQSAQPVURLUCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxysulfonyl)benzeneboronic acid is an organoboron compound with the chemical formula C13H13BO5S. It is a boronic acid derivative that contains a benzyloxysulfonyl group attached to a benzene ring, which is further connected to a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxysulfonyl)benzeneboronic acid typically involves the introduction of the benzyloxysulfonyl group to a benzene ring followed by the incorporation of the boronic acid moiety. One common method involves the reaction of benzyloxysulfonyl chloride with a boronic acid precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 3-(Benzyloxysulfonyl)benzeneboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxysulfonyl)benzeneboronic acid is unique due to the presence of the benzyloxysulfonyl group, which provides additional reactivity and functionalization options compared to simpler boronic acids. This makes it a versatile reagent in organic synthesis, allowing for the creation of more complex and functionalized molecules .

Properties

Molecular Formula

C13H13BO5S

Molecular Weight

292.1 g/mol

IUPAC Name

(3-phenylmethoxysulfonylphenyl)boronic acid

InChI

InChI=1S/C13H13BO5S/c15-14(16)12-7-4-8-13(9-12)20(17,18)19-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2

InChI Key

UQSAQPVURLUCBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.